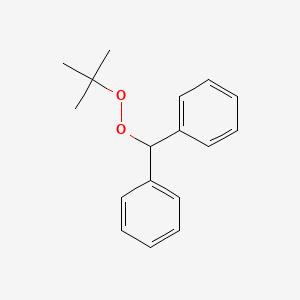
Benzhydryl-t-butylperoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzhydryl-t-butylperoxide is an organic peroxide compound characterized by the presence of a benzhydryl group and a t-butyl group bonded to a peroxide linkage. This compound is known for its stability and is used in various chemical reactions and industrial applications due to its ability to generate free radicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzhydryl-t-butylperoxide can be synthesized through the reaction of benzhydrol with t-butyl hydroperoxide in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the peroxide bond.
Industrial Production Methods: In industrial settings, the production of this compound involves the use of continuous flow reactors to ensure consistent quality and yield. The process includes the careful control of temperature and pressure to optimize the reaction conditions and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: Benzhydryl-t-butylperoxide primarily undergoes homolytic cleavage to generate free radicals. These radicals can participate in various reactions, including:
Oxidation: The peroxide bond can be cleaved to form benzhydryl and t-butyl radicals, which can further react with other substrates.
Substitution: The radicals generated can substitute hydrogen atoms in organic molecules, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include oxygen and other peroxides. The reactions typically occur at elevated temperatures to facilitate the homolytic cleavage of the peroxide bond.
Substitution Reactions: Reagents such as halogens and other radical initiators are used under controlled conditions to achieve the desired substitution.
Major Products Formed:
Oxidation Products: Benzhydryl alcohol and t-butyl alcohol are common products formed from the oxidation of this compound.
Substitution Products: Various substituted benzhydryl and t-butyl derivatives can be formed depending on the specific reagents and conditions used.
Scientific Research Applications
Benzhydryl-t-butylperoxide has a wide range of applications in scientific research, including:
Chemistry: It is used as a radical initiator in polymerization reactions and as an oxidizing agent in organic synthesis.
Biology: The compound is used in studies involving free radical biology and oxidative stress.
Medicine: Research into the potential therapeutic applications of this compound includes its use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is employed in the production of polymers, resins, and other industrial chemicals due to its ability to initiate polymerization reactions.
Mechanism of Action
Benzhydryl-t-butylperoxide can be compared with other similar compounds, such as:
Di-tert-butyl peroxide: This compound also contains a peroxide linkage but has two t-butyl groups instead of a benzhydryl group. It is commonly used as a radical initiator in polymerization reactions.
Benzoyl peroxide: Another peroxide compound, benzoyl peroxide, contains two benzoyl groups and is widely used in acne treatment and as a polymerization initiator.
Uniqueness: this compound is unique due to the presence of both benzhydryl and t-butyl groups, which confer specific reactivity and stability properties. This makes it particularly useful in applications requiring controlled radical generation and specific reaction pathways.
Comparison with Similar Compounds
- Di-tert-butyl peroxide
- Benzoyl peroxide
- Cumene hydroperoxide
- Methyl ethyl ketone peroxide
Properties
CAS No. |
55504-21-7 |
|---|---|
Molecular Formula |
C17H20O2 |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
[tert-butylperoxy(phenyl)methyl]benzene |
InChI |
InChI=1S/C17H20O2/c1-17(2,3)19-18-16(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,16H,1-3H3 |
InChI Key |
YVRWATFLIJFFHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OOC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















